Ethyl 5-fluoro-2-mercaptobenzoate
Overview
Description
Ethyl 5-fluoro-2-mercaptobenzoate: is an organofluorine compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of a fluorine atom, a mercapto group, and an ethyl ester group attached to a benzene ring. It is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: Ethyl 4-fluoro-3-nitrobenzoate and caesium carbonate are mixed in N,N-dimethylformamide and heated to 80°C. A solution of ethyl 5-fluoro-2-mercaptobenzoate in N,N-dimethylformamide is added dropwise over 15 minutes. The mixture is then stirred overnight at room temperature.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-fluoro-2-mercaptobenzoate can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Amino derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated compounds .
- Employed in the study of reaction mechanisms involving fluorine and sulfur-containing compounds.
Biology and Medicine:
- Investigated for potential use in drug development due to its unique chemical properties .
- Studied for its interactions with biological molecules and potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-mercaptobenzoate involves its interaction with molecular targets through its fluorine and mercapto groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways and molecular targets involved depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
- 5-Fluoro-2-mercaptobenzoic acid
- 4-Mercaptobenzoic acid
- 2-Fluoro-5-iodopyridine
Comparison:
- Ethyl 5-fluoro-2-mercaptobenzoate is unique due to the presence of both a fluorine atom and a mercapto group on the benzene ring, which imparts distinct chemical reactivity and properties .
- 5-Fluoro-2-mercaptobenzoic acid lacks the ethyl ester group, which affects its solubility and reactivity.
- 4-Mercaptobenzoic acid does not contain a fluorine atom, resulting in different electronic properties and reactivity.
- 2-Fluoro-5-iodopyridine has a different heterocyclic structure, leading to varied chemical behavior and applications .
Properties
IUPAC Name |
ethyl 5-fluoro-2-sulfanylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2S/c1-2-12-9(11)7-5-6(10)3-4-8(7)13/h3-5,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHDMMRVLIDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584538 | |
Record name | Ethyl 5-fluoro-2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-85-8 | |
Record name | Ethyl 5-fluoro-2-sulfanylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.